

An In-depth Technical Guide to 4-(Aminomethyl)benzamide: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **4-(Aminomethyl)benzamide**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a benzamide moiety, makes it an attractive scaffold and building block for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of **4-(Aminomethyl)benzamide**, including its chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly as a serine protease inhibitor and a linker in drug conjugates.

Physicochemical Properties of 4-(Aminomethyl)benzamide

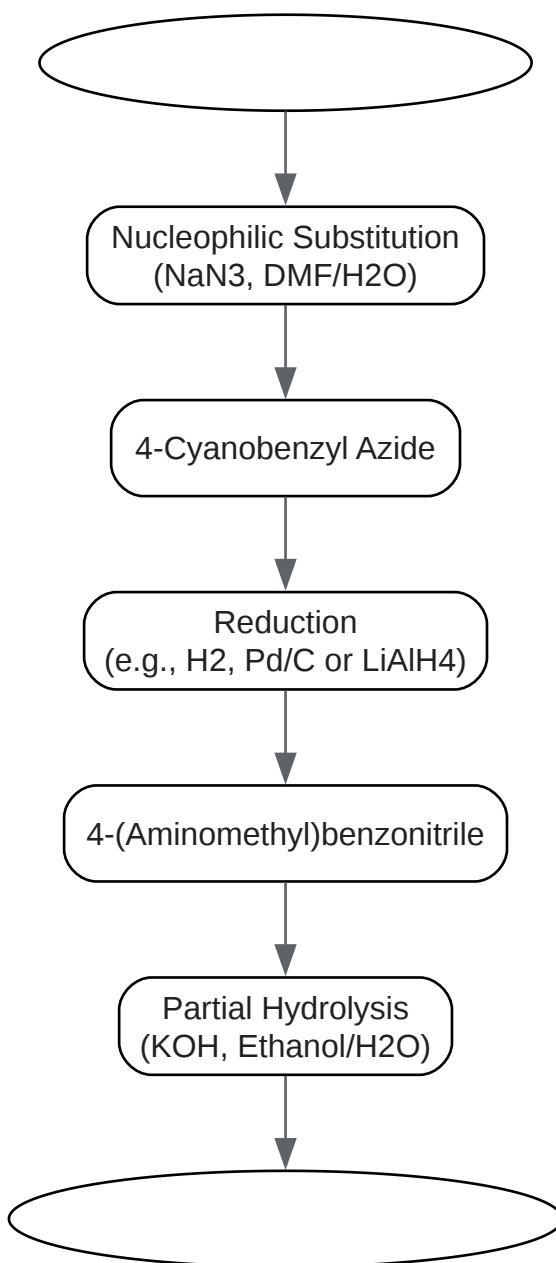
A thorough understanding of the physicochemical properties of **4-(Aminomethyl)benzamide** is essential for its effective use in research and development. The following table summarizes its key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	--INVALID-LINK--
Molecular Weight	150.18 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	369-53-9	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Melting Point	141-145 °C	--INVALID-LINK--
Boiling Point (Predicted)	332.7 ± 25.0 °C	--INVALID-LINK--
Density (Predicted)	1.172 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	Not available	
LogP (Predicted)	0.244	--INVALID-LINK--
Solubility	Soluble in water and ethanol	--INVALID-LINK--

Synthesis of 4-(Aminomethyl)benzamide

The synthesis of **4-(Aminomethyl)benzamide** can be achieved through a multi-step process starting from readily available starting materials. A common and efficient route involves the conversion of 4-cyanobenzyl bromide to 4-(aminomethyl)benzonitrile, followed by the hydrolysis of the nitrile to the corresponding amide.

Synthetic Workflow



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Caption: Synthetic pathway for **4-(Aminomethyl)benzamide**.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Cyanobenzyl Azide from 4-Cyanobenzyl Bromide[1][2]

- In a well-ventilated fume hood, dissolve 4-cyanobenzyl bromide (10.0 g, 51.0 mmol) in 100 mL of a 1:1 mixture of dimethylformamide (DMF) and water.

- To this solution, add sodium azide (3.65 g, 56.1 mmol) portion-wise with stirring. An exotherm may be observed.
- Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
- Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyanobenzyl azide as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)benzonitrile from 4-Cyanobenzyl Azide

- Caution: This reaction should be performed by trained personnel in a fume hood due to the use of a strong reducing agent.
- Prepare a suspension of lithium aluminum hydride (LiAlH_4) (2.9 g, 76.5 mmol) in 150 mL of anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
- Dissolve the crude 4-cyanobenzyl azide from the previous step in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension with vigorous stirring under a nitrogen atmosphere.
- After the addition is complete, reflux the reaction mixture for 2 hours.
- Cool the reaction to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and 9 mL of water.
- Filter the resulting white precipitate and wash it with diethyl ether.
- Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(aminomethyl)benzonitrile.

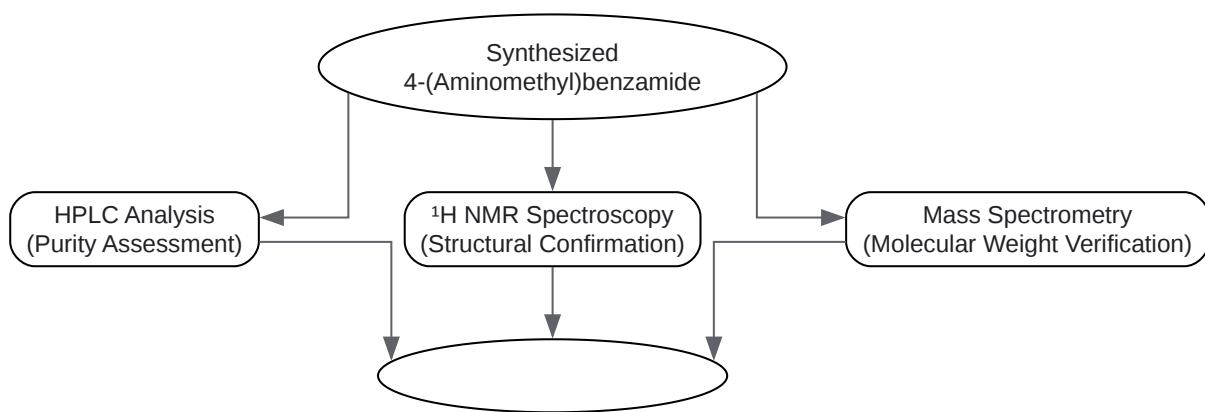
Step 3: Synthesis of **4-(Aminomethyl)benzamide** from 4-(Aminomethyl)benzonitrile[3][4]

- Dissolve 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol) in 100 mL of ethanol in a round-bottom flask.
- Add a solution of potassium hydroxide (4.2 g, 75.6 mmol) in 20 mL of water to the flask.
- Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white precipitate should be observed.
- Cool the reaction mixture to room temperature and filter the precipitate.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Dry the product under vacuum to yield **4-(aminomethyl)benzamide** as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized **4-(Aminomethyl)benzamide**. The following protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, and Mass Spectrometry (MS) are provided as a guide.

Analytical Workflow



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Caption: Analytical workflow for **4-(Aminomethyl)benzamide**.

Experimental Protocol: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)[5][6]

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
- Expected Result: A single major peak corresponding to **4-(Aminomethyl)benzamide**, with purity typically >98%.

2. Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy[7][8][9]

- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrument: 400 MHz or higher NMR spectrometer.
- Expected Chemical Shifts (δ , ppm):
 - ~7.8-8.0 (d, 2H): Aromatic protons ortho to the amide group.
 - ~7.3-7.5 (d, 2H): Aromatic protons meta to the amide group.
 - ~7.2 & 7.9 (br s, 2H): Amide protons (-CONH₂). These peaks can be broad and their chemical shift can vary.
 - ~3.8-4.0 (s, 2H): Methylene protons (-CH₂-).
 - ~2.5-3.5 (br s, 2H): Amine protons (-NH₂). This peak is often broad and may exchange with residual water in the solvent.
- Interpretation: The spectrum should show the characteristic peaks for the aromatic, methylene, amide, and amine protons, confirming the structure of the molecule.

3. Mass Spectrometry (MS)[10][11][12]

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Expected m/z:
 - [M+H]⁺: 151.09
- Fragmentation Pattern (MS/MS):
 - The primary fragmentation is expected to be the loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z 121.07, corresponding to the benzoyl cation. Further fragmentation may lead to the phenyl cation at m/z 77.04.

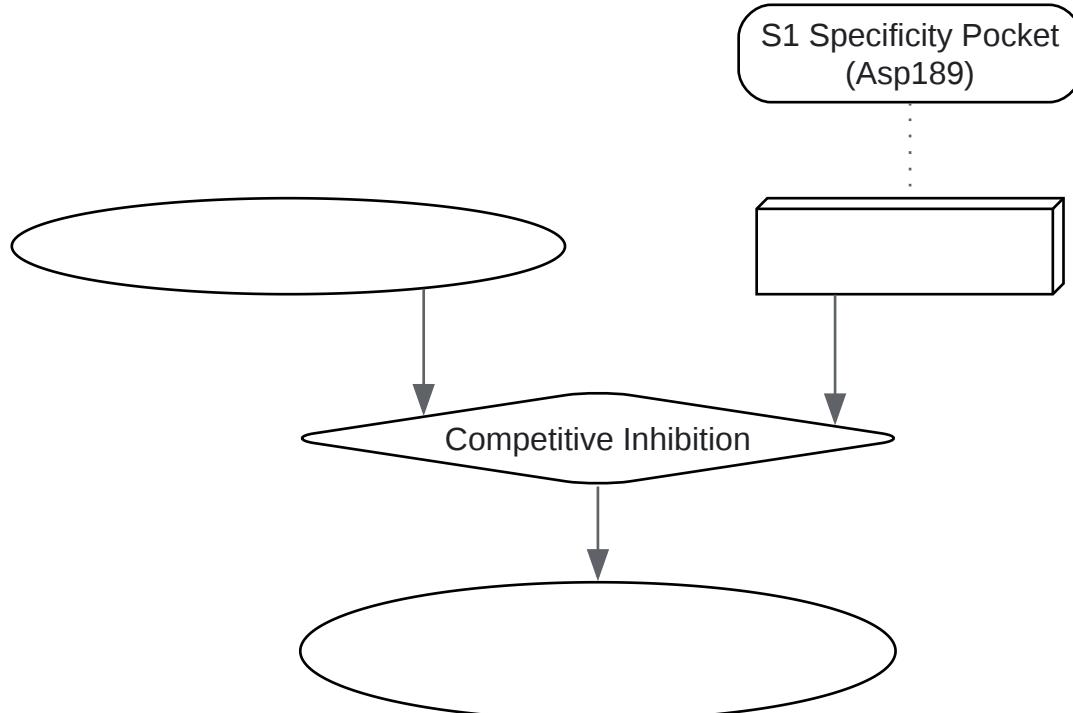
- Interpretation: The observed molecular ion peak and fragmentation pattern should be consistent with the structure of **4-(Aminomethyl)benzamide**.

Applications in Drug Development

4-(Aminomethyl)benzamide serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for its incorporation into larger molecules as a linker or as a pharmacophore itself.

As a Trypsin Inhibitor

Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other serine proteases.[\[13\]](#)[\[14\]](#) The positively charged aminomethyl group of **4-(Aminomethyl)benzamide** can mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of trypsin, which contains a conserved aspartate residue. The benzamide moiety can then form additional interactions within the active site, leading to the inhibition of the enzyme's catalytic activity.



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Caption: Mechanism of trypsin inhibition by **4-(Aminomethyl)benzamide**.

The inhibition of trypsin and related proteases is a therapeutic strategy for various diseases, including pancreatitis and certain types of cancer. The **4-(aminomethyl)benzamide** scaffold provides a starting point for the development of more potent and selective protease inhibitors.

As a Linker in Drug Conjugates

The primary amine and the aromatic ring of **4-(Aminomethyl)benzamide** make it a suitable linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).[15][16][17] The amine can be readily functionalized to attach a payload or a targeting moiety, while the rigidity of the benzene ring can provide defined spacing and geometry to the final conjugate.

Conclusion

4-(Aminomethyl)benzamide is a molecule of significant utility in the field of drug discovery and development. Its straightforward synthesis and versatile chemical handles allow for its use in a variety of applications, from the rational design of enzyme inhibitors to its incorporation as a structural linker in complex therapeutic modalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their scientific endeavors.

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